3,4,5-Triiodobenzoate

Crystal engineering Halogen bonding Supramolecular chemistry

Procure 3,4,5-Triiodobenzoic acid (CAS 2338-20-7) for advanced materials research. The contiguous 3,4,5-iodine substitution creates an enhanced σ-hole for directional halogen bonding—critical for crystal engineering and radiopaque polymer synthesis. This regioisomer is not interchangeable with clinical-grade 2,4,6-triiodobenzoates. Ensure the substitution pattern aligns with your experimental design.

Molecular Formula C7H2I3O2-
Molecular Weight 498.80 g/mol
Cat. No. B15493691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Triiodobenzoate
Molecular FormulaC7H2I3O2-
Molecular Weight498.80 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)I)I)C(=O)[O-]
InChIInChI=1S/C7H3I3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)/p-1
InChIKeyUCBKDZNMPMBJAB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Triiodobenzoate: Iodine-Rich Benzoate Derivative for Imaging Research and Halogen-Bonding Material Applications


3,4,5-Triiodobenzoate is an iodinated aromatic compound (C₇H₂I₃O₂⁻) featuring three iodine atoms substituted at the 3-, 4-, and 5-positions of the benzoate ring, with a molecular weight of approximately 498.8–499.8 g/mol . As a member of the triiodobenzoic acid class, it serves as a fundamental scaffold for radiopaque contrast agent development, with the triiodobenzoic acid core representing the molecular basis for most clinically used iodinated X-ray contrast media [1]. Beyond imaging applications, 3,4,5-triiodobenzoate exhibits distinct halogen-bonding donor properties due to its contiguous 3,4,5-iodine substitution pattern, which differs fundamentally from the 2,4,6-substitution arrangement found in pharmaceutical-grade contrast agents such as diatrizoate [2].

Why Regioisomeric 3,4,5-Triiodobenzoate Cannot Be Replaced by 2,4,6-Substituted Clinical Contrast Agent Precursors


Substitution between triiodobenzoate regioisomers is not scientifically valid due to fundamental differences in substitution pattern dictating distinct physicochemical and functional properties. The 2,4,6-triiodobenzoate scaffold—the basis for clinical contrast agents including diatrizoate and iopamidol—features non-adjacent iodine atoms symmetrically arranged, enabling efficient N-acetylation at the 3- and 5-positions to reduce toxicity and osmolality for parenteral administration [1]. In contrast, the 3,4,5-triiodo substitution pattern places iodine atoms in contiguous positions, producing a contiguous electron-deficient σ-hole surface that enhances halogen-bonding donor capacity at the meta-iodine positions [2]. This regioisomeric distinction precludes functional interchangeability: the 2,4,6-pattern is optimized for biological safety via amine derivatization, while the 3,4,5-pattern is preferentially suited for crystal engineering and materials applications requiring directional halogen-bonding interactions. Procurement decisions must therefore align the substitution pattern with the intended research application.

Quantitative Differentiation of 3,4,5-Triiodobenzoate: Evidence-Based Comparative Data Against Alternative Triiodobenzoate Regioisomers


Enhanced Meta-Position Halogen-Bonding Donor Capacity of 3,4,5-Triiodobenzoate Versus Alternative Iodobenzene Derivatives

The 3,4,5-triiodobenzoate scaffold exhibits halogen-bonding (XB) donor properties that are regiospecifically enhanced at meta-iodine positions compared to ortho- and para-iodines, an effect attributed to the contiguous electron-withdrawing substitution pattern and the carboxyl group's negative mesomeric effect [1]. In comparative crystallographic analysis, the σ-hole size on meta-iodines in 3,4,5-triiodobenzoic acid is larger than that observed in 4-iodobenzoic acid and 1,2,3-triiodobenzene, directly correlating with stronger XB donor ability [1].

Crystal engineering Halogen bonding Supramolecular chemistry

Regioisomeric Price Differential: 3,4,5-Triiodobenzoate Premium Reflects Synthetic Accessibility Constraints

The 3,4,5-triiodobenzoate regioisomer commands a significant price premium over the 2,3,5-substituted analog, reflecting fundamental differences in synthetic accessibility. According to market observations, 3,4,5-triiodobenzoic acid is priced at approximately 43 USD per gram, while 2,3,5-triiodobenzoic acid is considerably less expensive [1]. This differential stems from the electrophilic aromatic substitution directing effects: iodination to achieve the contiguous 3,4,5-pattern is less synthetically favorable than producing the 2,3,5- or 2,4,6-substitution patterns.

Chemical procurement Synthetic accessibility Regioisomer economics

Suitability as Radiopaque Polymer Monomer: 3,4,5-Triiodobenzoate in Polyurethane Synthesis

3,4,5-Triiodobenzoic acid has been successfully employed as a coupling partner for synthesizing radiopaque polyurethanes via dicyclohexyl carbodiimide (DCC)-mediated conjugation with 4-amino-3,5-diiodobenzoic acid [1]. The resulting radiopaque polyurethane was characterized by infrared spectroscopy, thermogravimetric analysis, differential scanning calorimetry, and X-radiography, confirming the incorporation of the 3,4,5-triiodobenzoate moiety into the polymer backbone with retained radiopacity [1].

Radiopaque polymers Biomedical materials Polyurethane synthesis

Absence of Anti-Auxin Activity: Clear Differentiation from 2,3,5-Triiodobenzoate in Plant Biology Applications

2,3,5-Triiodobenzoate (TIBA) is a well-established inhibitor of polar auxin transport (PAT) in plant physiology research, functioning as an anti-auxin that disrupts directional auxin movement without affecting other hormonal pathways . This biological activity is regiospecific to the 2,3,5-substitution pattern. The 3,4,5-triiodobenzoate regioisomer is not documented to possess comparable PAT inhibitory activity, representing a critical differentiation for researchers selecting chemical probes for plant hormone studies.

Plant physiology Auxin transport inhibition Chemical probe selectivity

Optimal Procurement Scenarios for 3,4,5-Triiodobenzoate: Evidence-Aligned Research Applications


Halogen-Bonding Crystal Engineering and Supramolecular Co-Crystal Design

3,4,5-Triiodobenzoate is optimally deployed in crystallography and supramolecular chemistry research requiring predictable, directional halogen-bonding (XB) donor interactions. The contiguous 3,4,5-iodine substitution pattern, combined with the electron-withdrawing carboxyl group, produces an enhanced σ-hole on meta-iodine positions, enabling rational design of XB-driven co-crystals [1]. This regiospecific XB profile is not replicable with 2,4,6-triiodobenzoate scaffolds used in clinical contrast agents, making 3,4,5-triiodobenzoate the preferred starting material for fundamental halogen-bonding investigations [1].

Synthesis of Radiopaque Polymeric Biomaterials via Iodine-Rich Monomer Incorporation

Materials scientists developing radiopaque polymers for biomedical device applications may utilize 3,4,5-triiodobenzoic acid as a coupling partner for synthesizing iodine-incorporated polyurethanes. The compound has been successfully conjugated to yield radiopaque polyurethane characterized by X-radiography, confirming retained radiopacity upon polymer integration [1]. This application leverages the high iodine content (three iodine atoms per benzoate moiety) to impart X-ray visibility to polymeric materials, distinct from the biological safety-optimized 2,4,6-substituted contrast agent scaffolds.

Radiopaque Contrast Agent Intermediate for Muscle Tissue X-Ray Imaging Research

3,4,5-Triiodobenzoic acid is specified as a radiopaque contrast agent for X-ray imaging applications in muscle tissue, intended for laboratory research use [1]. This application scenario is appropriate for researchers requiring a structurally defined triiodobenzoate scaffold for experimental imaging studies where the 3,4,5-substitution pattern provides the required iodine distribution without the additional acetamido functionalization present in clinically approved 2,4,6-triiodobenzoate-derived contrast media.

Computational Chemistry and Electrostatic Potential Surface Modeling Studies

3,4,5-Triiodobenzoic acid serves as an experimentally characterized reference compound for computational investigations of halogen-bonding phenomena. The compound's well-defined σ-hole properties have been documented via single-crystal X-ray diffraction and electrostatic potential surface analysis, making it suitable as a calibration standard or validation target for density functional theory (DFT) calculations of halogen-bond donor capacity in polyiodinated aromatic systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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